molecular formula C11H16N4 B12839231 (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12839231
M. Wt: 204.27 g/mol
InChI Key: GIQJQATVWVFAFP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine is a chiral compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a pyridine ring attached to an imidazole ring, making it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminopyridine and a suitable aldehyde or ketone.

    Cyclization: The key step involves the cyclization of the starting materials to form the imidazole ring. This can be achieved through various methods, including condensation reactions and cycloaddition reactions.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole and pyridine derivatives.

Scientific Research Applications

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • Imidazo[1,2-a]pyridin-3-yl-acetic acids

Uniqueness

(S)-5-Methyl-1-(2-(pyridin-3-yl)ethyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific chiral configuration and the presence of both pyridine and imidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

(5S)-5-methyl-1-(2-pyridin-3-ylethyl)-4,5-dihydroimidazol-2-amine

InChI

InChI=1S/C11H16N4/c1-9-7-14-11(12)15(9)6-4-10-3-2-5-13-8-10/h2-3,5,8-9H,4,6-7H2,1H3,(H2,12,14)/t9-/m0/s1

InChI Key

GIQJQATVWVFAFP-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CN=C(N1CCC2=CN=CC=C2)N

Canonical SMILES

CC1CN=C(N1CCC2=CN=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.